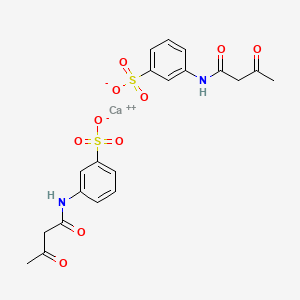
Calcium bis(3-acetoacetylaminobenzenesulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium bis(3-acetoacetylaminobenzenesulphonate) is a chemical compound with the molecular formula C20H20CaN2O10S2. It is known for its unique structure, which includes two 3-acetoacetylaminobenzenesulphonate groups coordinated to a calcium ion. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium bis(3-acetoacetylaminobenzenesulphonate) typically involves the reaction of 3-acetoacetylaminobenzenesulphonic acid with a calcium salt, such as calcium chloride. The reaction is carried out in an aqueous medium, and the product is precipitated out by adjusting the pH of the solution. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the product.
Industrial Production Methods
In an industrial setting, the production of calcium bis(3-acetoacetylaminobenzenesulphonate) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high efficiency and consistency. The product is then purified through filtration and drying processes to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Calcium bis(3-acetoacetylaminobenzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions are usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product. The reactions are often carried out in organic solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Calcium bis(3-acetoacetylaminobenzenesulphonate) has several applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism by which calcium bis(3-acetoacetylaminobenzenesulphonate) exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Calcium bis(3-acetoacetylaminobenzenesulphonate): Known for its unique structure and properties.
Calcium bis(3-acetoacetylaminobenzenesulphonate): Another compound with similar functional groups but different coordination chemistry.
Calcium bis(3-acetoacetylaminobenzenesulphonate): A related compound with distinct reactivity and applications.
Uniqueness
Calcium bis(3-acetoacetylaminobenzenesulphonate) stands out due to its specific coordination to calcium ions, which imparts unique chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective.
Properties
CAS No. |
71463-38-2 |
|---|---|
Molecular Formula |
C20H20CaN2O10S2 |
Molecular Weight |
552.6 g/mol |
IUPAC Name |
calcium;3-(3-oxobutanoylamino)benzenesulfonate |
InChI |
InChI=1S/2C10H11NO5S.Ca/c2*1-7(12)5-10(13)11-8-3-2-4-9(6-8)17(14,15)16;/h2*2-4,6H,5H2,1H3,(H,11,13)(H,14,15,16);/q;;+2/p-2 |
InChI Key |
APISXHYGURONAP-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC(=CC=C1)S(=O)(=O)[O-].CC(=O)CC(=O)NC1=CC(=CC=C1)S(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,5-Dihydro-2-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12674685.png)
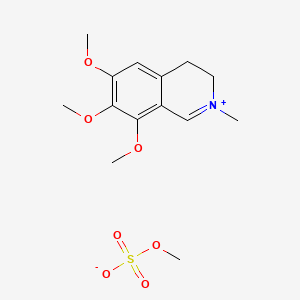


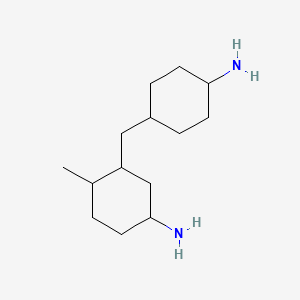
![1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride](/img/structure/B12674721.png)
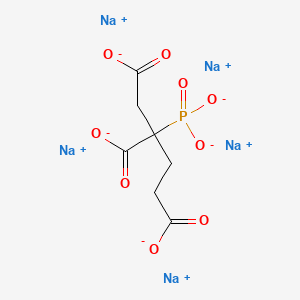

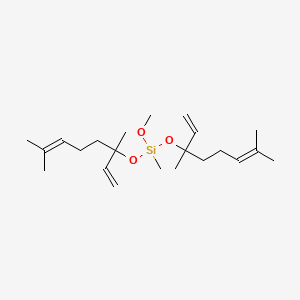
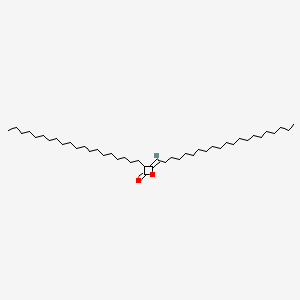
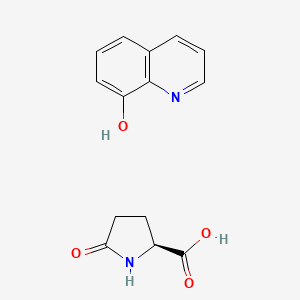


![trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate](/img/structure/B12674784.png)
